3-fluoro-D-tyrosine
Overview
Description
3-Fluoro-D-tyrosine (3-FY) is a fluorinated analogue of the amino acid tyrosine, which has been utilized in various studies to probe the mechanisms of enzymes that use tyrosyl radicals in catalysis. The introduction of a fluorine atom into the tyrosine molecule can significantly alter its physical and chemical properties, making it a valuable tool for studying biological charge-transport mechanisms and enzyme catalysis .
Synthesis Analysis
The synthesis of 3-FY and its derivatives has been achieved through various methods. One approach involves the acylation of fluorotyrosine analogues from their corresponding amino acids, which has been used to study the detailed reaction mechanisms of tyrosyl radicals in small molecules and proteins . Another method includes the synthesis of [3',5'-3H2]-alpha-fluoromethyl-tyrosine, which has been used as a radioactive probe for rat neuronal tyrosine hydroxylase . Additionally, direct fluorination techniques have been employed to synthesize 18F labeled fluoro-m-tyrosine and related compounds .
Molecular Structure Analysis
The molecular structure of 3-FY is characterized by the presence of a fluorine atom at the 3-position of the aromatic ring of tyrosine. This substitution can influence the molecule's electronic structure, as evidenced by density functional theory (DFT) calculations that capture the observed trends for both the reduction potentials and pKa values of fluorotyrosine derivatives . The electronic structure of 3-FY is crucial for its reactivity and interaction with enzymes.
Chemical Reactions Analysis
3-FY has been shown to participate in various chemical reactions, particularly as a probe for enzymes. For instance, the global substitution of tyrosine by 3-FY in the R2 subunit of ribonucleotide reductase (RNR) has been reported, demonstrating the ability of 3-FY to unravel charge transport in complex biological systems . The chemical reactivity of 3-FY is also highlighted by its use in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-FY are influenced by the fluorine substitution, which affects its pKa and reduction potential. These properties are essential for the study of biological charge-transport mechanisms involving tyrosine. The ability to systematically vary both pKa and radical reduction potential, along with the capability to monitor radical formation with distinct absorption and electron paramagnetic resonance (EPR) features, establishes 3-FY as a useful tool in biological research . The EPR spectrum of 3-FY has been determined, providing insights into its radical form and its potential role in biological systems .
Scientific Research Applications
Fluorotyrosines in Biochemical Studies
Fluorotyrosines, including 3-fluoro-D-tyrosine, have been widely utilized in biochemical studies. For instance, Monasterio et al. (1995) investigated the use of 3-fluoro-tyrosine as a substrate for the enzyme tubulin:tyrosine ligase, which incorporates tyrosine into the α-tubulin subunit. Their research demonstrated the potential of 3-fluoro-tyrosine to be incorporated into tubulin, suggesting its utility in studying protein conformation and interactions via [19F]NMR spectroscopy (Monasterio et al., 1995).
Radiosynthesis and Medical Imaging
Fluorotyrosines have significant applications in radiosynthesis and medical imaging. Hess et al. (2002) synthesized 2-[18F]fluoro-L-tyrosine, a fluorine-labeled amino acid, for potential use in imaging protein metabolism in vivo using positron emission tomography (PET) (Hess et al., 2002).
Fluorotyrosines in Studying Dopaminergic Function
The study of dopaminergic function in the brain is another area where fluorotyrosines have been applied. Melega et al. (1989) synthesized 4‐[18F]Fluoro‐L‐m‐tyrosine (FMT) as an analog for positron emission tomography, aiding in the noninvasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).
Exploration in Protein Engineering
Fluorotyrosines have also found use in protein engineering. Wilkins et al. (2010) encoded unnatural amino acids, including 3-fluorotyrosine, in Escherichia coli. These amino acids are disguised from recognition by the endogenous protein biosynthetic machinery, providing a new method to incorporate fluorotyrosines into proteins (Wilkins et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315780 | |
Record name | 3-Fluoro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-D-tyrosine | |
CAS RN |
64024-06-2 | |
Record name | 3-Fluoro-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64024-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorotyrosine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROTYROSINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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